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2-Chloro-6-(pyridin-4-ylmethyl)pyridine
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Overview
Description
2-Chloro-6-(pyridin-4-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyridin-4-ylmethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-6-(pyridin-4-ylmethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyridin-4-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine:
2-Chloro-6-methylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Chloro-6-(pyridin-4-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Biological Activity
2-Chloro-6-(pyridin-4-ylmethyl)pyridine is a pyridine derivative notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H9ClN2
- Molecular Weight : Approximately 233.68 g/mol
- Structural Features : The compound features a chlorine atom at the 2-position and a pyridin-4-ylmethyl group at the 6-position of the pyridine ring, contributing to its unique biological properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including:
- Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) : Similar compounds have shown potential in influencing angiogenesis pathways by targeting VEGFR1, which is crucial in cancer progression and other diseases involving abnormal blood vessel formation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Comparative Analysis with Similar Compounds
The following table highlights some compounds structurally similar to this compound and their notable features:
Compound Name | Molecular Formula | Similarity | Notable Features |
---|---|---|---|
2-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide | C12H10ClN3O | High | Contains a carboxamide group; potential anti-cancer activity |
4-(Chloromethyl)pyridine hydrochloride | C6H7ClN | Moderate | Used in organic synthesis; less complex structure |
3-(Chloromethyl)-5-methylpyridine hydrochloride | C8H10ClN | Moderate | Methyl substitution alters biological activity |
5-(Chloromethyl)-2-methylpyridine hydrochloride | C8H10ClN | Moderate | Methyl groups affect solubility and reactivity |
This comparative analysis underscores the unique biological targets and therapeutic applications of this compound while showcasing how structural variations influence functionality.
Case Studies and Research Findings
Recent studies have evaluated the pharmacokinetic properties of this compound, suggesting good bioavailability. For instance, the interaction studies indicate that similar compounds may significantly affect cellular processes involved in angiogenesis and vascular development. These studies often focus on evaluating binding affinities to targets such as VEGFR1 and assessing downstream effects on cell proliferation and migration.
In a related investigation, derivatives of pyridine were synthesized and tested for their antimicrobial activity. These studies revealed that certain pyridine salts exhibited effective inhibition against a range of bacteria and fungi, suggesting potential applications in treating infections .
Properties
Molecular Formula |
C11H9ClN2 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-6-(pyridin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C11H9ClN2/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9/h1-7H,8H2 |
InChI Key |
CNNMPHYONBAOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC2=CC=NC=C2 |
Origin of Product |
United States |
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